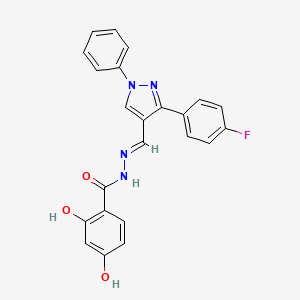
Tetraphen-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraphen-7-yl acetate is a chemical compound with the molecular formula C20H14O2. It is known for its unique structure, which includes a tetraphenyl group attached to an acetate moiety. This compound is part of the broader class of polycyclic aromatic hydrocarbons, which are known for their stability and interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetraphen-7-yl acetate typically involves the reaction of tetraphenylacetic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the acetate ester. The general reaction scheme is as follows:
Tetraphenylacetic acid+Acetic anhydride→Tetraphen-7-yl acetate+Acetic acid
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Tetraphen-7-yl acetate undergoes several types of chemical reactions, including:
Oxidation: The acetate group can be oxidized to form tetraphenylacetic acid.
Reduction: The compound can be reduced to form tetraphenylmethanol.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products:
Oxidation: Tetraphenylacetic acid.
Reduction: Tetraphenylmethanol.
Substitution: Tetraphenylacetyl chloride or tetraphenylacetamide, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Tetraphen-7-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: this compound is used in the manufacture of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of tetraphen-7-yl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The tetraphenyl moiety can interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Tetraphenylmethane: Similar in structure but lacks the acetate group.
Tetraphenylacetic acid: The oxidized form of tetraphen-7-yl acetate.
Tetraphenylmethanol: The reduced form of this compound.
Uniqueness: this compound is unique due to its combination of a tetraphenyl group with an acetate moiety. This structure imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
25040-01-1 |
|---|---|
Molekularformel |
C20H14O2 |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
benzo[a]anthracen-7-yl acetate |
InChI |
InChI=1S/C20H14O2/c1-13(21)22-20-17-9-5-3-7-15(17)12-19-16-8-4-2-6-14(16)10-11-18(19)20/h2-12H,1H3 |
InChI-Schlüssel |
VLXMUWZXZLCYPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


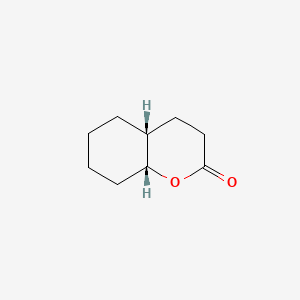
![2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol](/img/structure/B11942909.png)



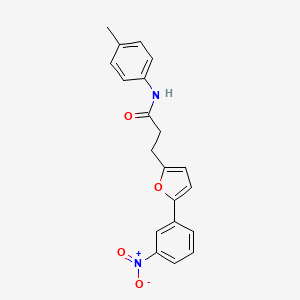

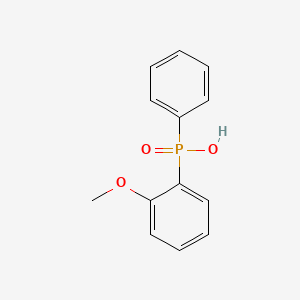
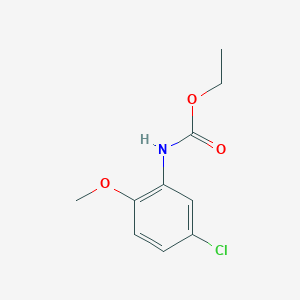

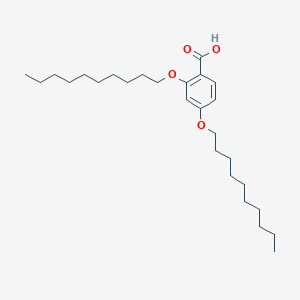

![1-(3,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11942966.png)
